molecular formula C9H11BrN2OS B1265574 2-Amino-4-phenylthiazole hydrobromide monohydrate CAS No. 52253-69-7

2-Amino-4-phenylthiazole hydrobromide monohydrate

Cat. No. B1265574
CAS RN: 52253-69-7
M. Wt: 275.17 g/mol
InChI Key: SBVYKOGRUCDICV-UHFFFAOYSA-N
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Description

2-Amino-4-phenylthiazole hydrobromide monohydrate is a compound likely studied within the domain of fine organic synthesis, leveraging the chemical backbone common to thiazoles. Thiazoles and their derivatives are integral to pharmaceuticals, dyes, and agricultural products due to their versatile biological and chemical properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves strategic functionalization to enhance desired properties. For example, strategies for the synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids involve asymmetric additions across imine bonds derived from esters of 3,3,3-trifluoropyruvic acid, showcasing the complex synthetic pathways often employed in creating functionalized amino acids and thiazole derivatives (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives is critical in understanding their reactivity and potential applications. For instance, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlight the importance of substituent effects on the molecular structure and its implications for chemical reactivity and biological activity (Abdurakhmanova et al., 2018).

Chemical Reactions and Properties

Thiazoles participate in a variety of chemical reactions, leveraging their sulfur and nitrogen atoms for nucleophilic and electrophilic interactions. The reactivity of 1,2,4-triazole-3-thione derivatives, for example, underscores the diverse chemical behaviors exhibited by compounds within this class, including potential antioxidant and antimicrobial activities (Kaplaushenko, 2019).

Scientific Research Applications

Microwave-Assisted Synthesis

2-Amino-4-phenylthiazole hydrobromide monohydrate has been explored in the context of microwave-assisted synthesis. This approach aims to improve the efficiency of synthesizing 2-amino-4-phenylthiazole derivatives, which are noted for their broad spectrum of biological activity, including antipyretic and analgesic properties. The microwave irradiation method addresses the traditional long reaction times associated with the synthesis of these derivatives (Khrustalev, 2009).

Antimicrobial Activity

Research has been conducted on the antimicrobial properties of 2-amino-4-phenylthiazole derivatives. A study involved reacting 2-amino-4-phenylthiazole with various aromatic aldehydes and acyl halides to produce compounds that exhibited significant antimicrobial activities against a range of bacteria and fungi (Bhuiyan & Rahman, 2010).

Acetylcholinesterase Inhibition

A series of novel 2-amino-4-phenylthiazole derivatives were synthesized and evaluated for their inhibition effect on acetylcholinesterase (AChE). These compounds showed promise in vitro as AChE inhibitors, indicating potential applications in treating conditions like Alzheimer's disease (Ma et al., 2014).

Electropolymerization

The compound has been used in electropolymerization studies. Electrochemical oxidative polymerization of 2-amino-4-phenylthiazole was carried out, exploring various reaction parameters. The obtained polymer films were characterized extensively, providing insights into the mechanisms of electropolymerization and potential applications in material science (Sayyah et al., 2004).

Role in Drug Discovery

2-Amino-4-phenylthiazole derivatives have been identified as frequent-hitting fragments in biophysical binding assays, indicating their potential as scaffolds in drug discovery. However, their promiscuous nature and difficulties in optimization highlight the need for careful consideration in fragment-based drug discovery (Devine et al., 2015).

Bioactive Molecule Synthesis

The compound is a crucial structural element in synthesizing a variety of bioactive molecules, with applications in creating antimicrobial agents. This involves strategies for constructing the thiazole ring and attaching different functional groups to create diverse bioactive compounds (Thomas et al., 2008).

Antibacterial and Antifungal Properties

Derivatives of 2-amino-4-phenylthiazole have been synthesized and shown to possess moderate to good antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Prajapati & Modi, 2010).

Adenosine Receptor Antagonism

Research on 2-amino-4-phenylthiazole derivatives has led to the development of potent adenosine receptor antagonists. These antagonists have potential applications in treating various conditions, including cardiovascular and neurological disorders (Scheiff et al., 2010).

Environmental and Biomedical Studies

Studies on 2-amino-4-phenylthiazole have also included its absorption, distribution, and excretion in fish, providing valuable insights for both environmental and biomedical applications (Ikeda et al., 1974).

Metabolism in Aquatic Organisms

Further research has been conducted on the metabolism of 2-amino-4-phenylthiazole in aquatic organisms like rainbow trout and carp, providing insights into the biotransformation of this compound in different species (Suzuki et al., 1977).

Safety And Hazards

2APT is classified as an Eye Irritant 2 and Skin Irritant 2. It is also classified as STOT SE 3, indicating that it may cause respiratory irritation . More details about the safety and hazards of 2APT can be found in the referenced documents .

properties

IUPAC Name

4-phenyl-1,3-thiazol-2-amine;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2S.BrH.H2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;;/h1-6H,(H2,10,11);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYKOGRUCDICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S.BrH.H2O, C9H11BrN2OS
Record name 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE
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DSSTOX Substance ID

DTXSID0024503
Record name 2-Amino-4-phenylthiazole hydrobromide hydrate
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Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

2-amino-4-phenylthiazole hydrobromide monohydrate is a white powder. (NTP, 1992)
Record name 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE
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Product Name

2-Amino-4-phenylthiazole hydrobromide monohydrate

CAS RN

52253-69-7
Record name 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE
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Record name 2-Amino-4-Phenylthiazole HBr H2O
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Record name 2-Amino-4-phenylthiazole hydrobromide hydrate
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Record name 52253-69-7
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Melting Point

354 to 358 °F (NTP, 1992)
Record name 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
GR Form, ES Raper, TC Downie - Acta Crystallographica Section B …, 1974 - scripts.iucr.org
2-Amino-4-phenylthiazole hydrobromide monohydrate is monoclinic with a= 12.425, b= 9.477, c= 10.339,~,/~= 110-55, Z= 4. Intensities were collected ona Hilger-Watts four-circle …
Number of citations: 38 scripts.iucr.org
GR Form - 1972 - ethos.bl.uk
British Library EThOS: The crystal & molecular structure of benzumidazole- 2-thione 2-amino-4-phenylthiazole hydrobromide monohydrate 2, 4-thrazolidinedione and 3-throamidopyndine. … Title: The …
Number of citations: 0 ethos.bl.uk
S Jin, D Wang, Y Xu - Journal of Chemical Crystallography, 2011 - Springer
… in the salt 2-amino-4-phenylthiazole hydrobromide monohydrate (… than 2-amino-4-phenylthiazole hydrobromide monohydrate … in 2-amino-4-phenylthiazole hydrobromide monohydrate (…
Number of citations: 1 link.springer.com
JA Gharamaleki, HS Bolouhari, A Goodarzi… - Monatshefte für Chemie …, 2016 - Springer
… Compared with the value of 1.506 Å found in 2-amino-4-phenylthiazole hydrobromide monohydrate, there is a greater double bond character of the C13–C15 bond in 2. The inter-ring …
Number of citations: 2 link.springer.com
DE Lynch, LJ Nicholls, G Smith, KA Byriel… - … Section B: Structural …, 1999 - scripts.iucr.org
… A related compound, 2-amino-4-phenylthiazole hydrobromide monohydrate, reduces the corrosion rate of mild steel in 0.1 M HCl (Form et al., 1974 [Form, GR, Raper, ES & Downie, TC (…
Number of citations: 50 scripts.iucr.org
関沢泰治, 伊藤理 - 日本水産学会誌, 1977 - jlc.jst.go.jp
A 2-(CH-Sepharose 4B-amido)-4-phenylthiazole column was effective for the affinity chromatography of cyclic nucleotide phosphodiesterase but ineffective for that of choline …
Number of citations: 3 jlc.jst.go.jp
JA Gharamaleki, F Akbari, A Karbalaei… - Open Journal of …, 2016 - scirp.org
… are smaller than that of 2-amino-4-phenylthiazole hydrobromide monohydrate [88.8 (4) and … of 1.506 Å found in 2-amino-4-phenylthiazole hydrobromide monohydrate; there is a greater …
Number of citations: 9 scirp.org
S Jin, Q Dong, D Wang, W Zhou - Journal of Molecular Structure, 2012 - Elsevier
… –S1–C1 (88.5 (2)) is similar to the corresponding angle in the neutral molecule (88.7 (2)) [38], yet it is smaller than that in the salt 2-amino-4-phenylthiazole hydrobromide monohydrate (…
Number of citations: 9 www.sciencedirect.com
S Jin, Q Zhu, SS Wei, D Wang - Journal of Molecular Structure, 2013 - Elsevier
… (15)) is larger than the corresponding angle in the neutral molecule L (88.7(2)) [28], yet it is almost equal to that in compound 2-amino-4-phenylthiazole hydrobromide monohydrate (…
Number of citations: 25 www.sciencedirect.com
S Jin, D Wang - Journal of Chemical Crystallography, 2012 - Springer
… 89.68(14)) is larger than the corresponding angle in the neutral molecule L2 (88.7 (2)) [39], yet it is smaller than that in compound 2-amino-4-phenylthiazole hydrobromide monohydrate …
Number of citations: 4 link.springer.com

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